
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be achieved through several synthetic routes. One common method involves the aza-Diels–Alder reaction, which employs an electron-deficient diene and an electron-rich conjugated dienophile. The reaction typically requires a Lewis acid catalyst and proceeds via a [4+2]-cycloaddition mechanism, followed by oxidation to form the quinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinazoline: Another heterocyclic compound with similar structural features.
Uniqueness
Quinoline, 1-(5-chloro-2-methylphenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
89409-28-9 |
|---|---|
Molecular Formula |
C28H24ClN |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C28H24ClN/c1-20-16-17-23(29)18-27(20)30-26-15-9-8-14-24(26)25(21-10-4-2-5-11-21)19-28(30)22-12-6-3-7-13-22/h2-7,10-13,15-19H,8-9,14H2,1H3 |
InChI Key |
FUWHJPDUTYWGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=CCCCC3=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
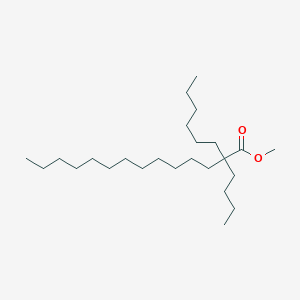
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)
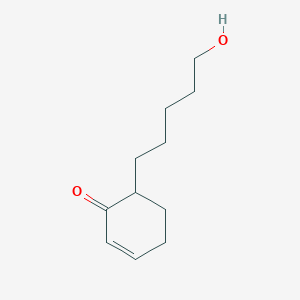
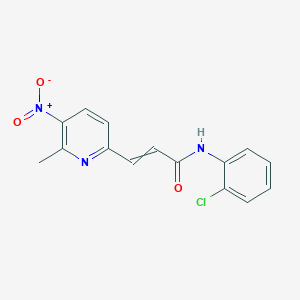
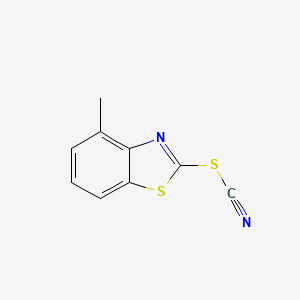
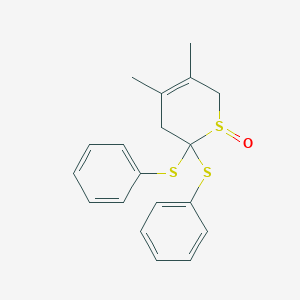
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
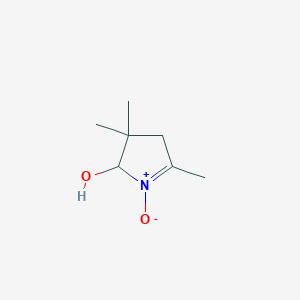

![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
